

A Technical Guide to the Metabolism of (3S)-hydroxytetradecanedioyl-CoA

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Compound of Interest

Compound Name: (3S)-hydroxytetradecanedioyl-CoA

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Abstract

(3S)-hydroxytetradecanedioyl-CoA is a critical intermediate in the metabolic pathway of long-chain dicarboxylic acids. This document provides an in-depth technical overview of the formation of its precursor, tetradecanedioic acid, through ω -oxidation, and its subsequent processing via the peroxisomal β -oxidation pathway. We present a consolidation of the enzymatic steps, relevant quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams of the core processes to serve as a comprehensive resource for researchers in metabolic diseases and drug development.

Introduction to Dicarboxylic Acid Metabolism

Long-chain dicarboxylic acids (DCAs) are metabolites derived from the ω -oxidation of monocarboxylic fatty acids.[1] This process serves as an alternative fatty acid oxidation pathway, particularly when mitochondrial β -oxidation is impaired or overloaded. After their synthesis, DCAs are activated to their coenzyme A (CoA) esters and are primarily chain-shortened via β -oxidation within peroxisomes.[2] **(3S)-hydroxytetradecanedioyl-CoA** is a specific intermediate in the degradation of tetradecanedioic acid (a C14 dicarboxylic acid), representing the product of the second step and the substrate for the third step in each cycle of peroxisomal β -oxidation. Understanding this pathway is crucial for investigating certain metabolic disorders and the toxic effects of fatty acid accumulation.[2]

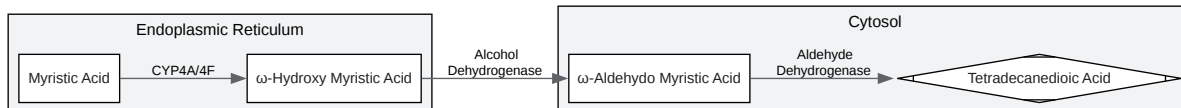
Biosynthesis of the Precursor: Tetradecanedioic Acid via ω -Oxidation

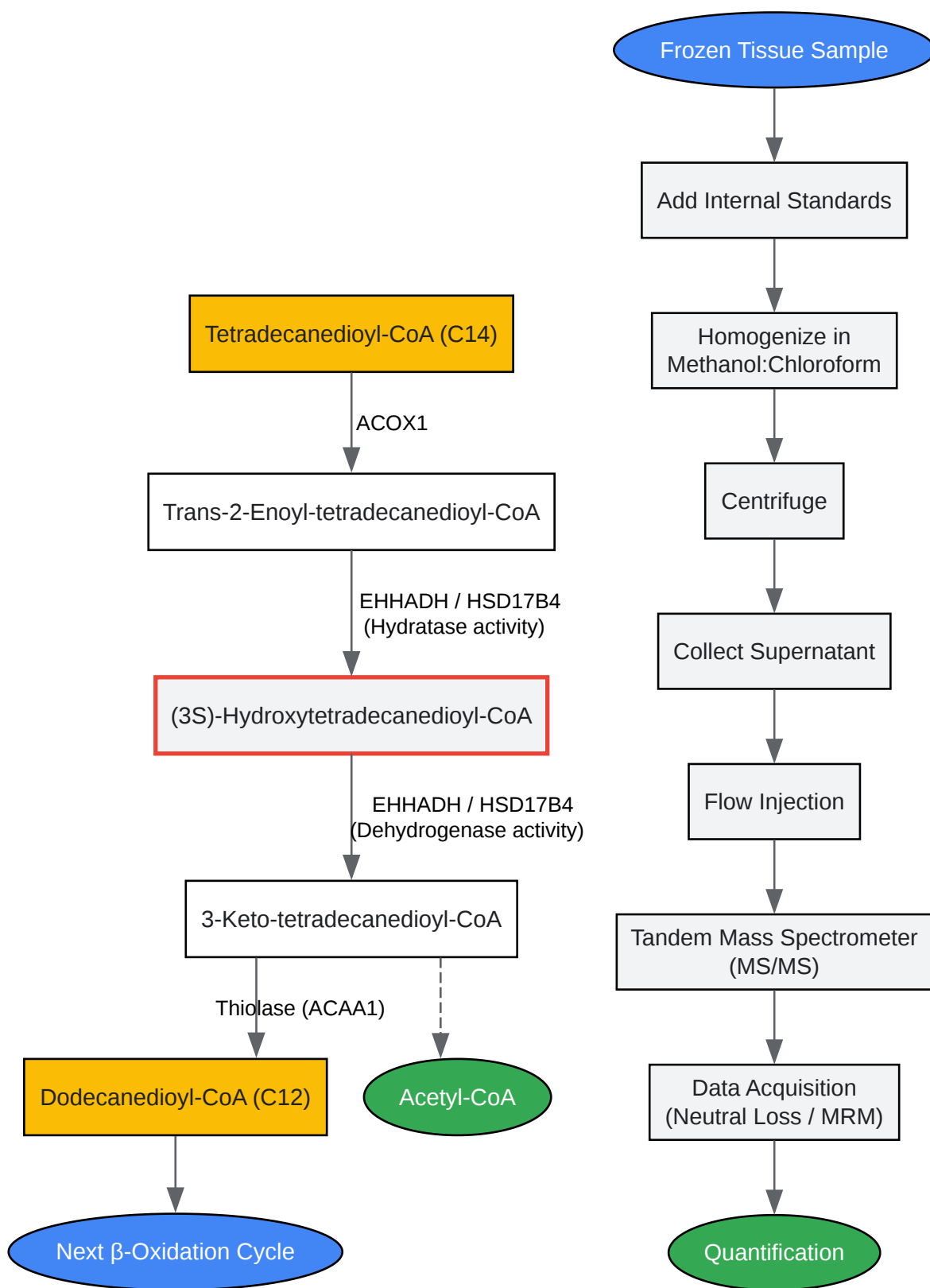
The journey to **(3S)-hydroxytetradecanedioyl-CoA** begins with the formation of its precursor, tetradecanedioic acid, from the C14 monocarboxylic fatty acid, myristic acid. This conversion occurs through the ω -oxidation pathway.

The process involves three primary enzymatic steps:

- ω -Hydroxylation: The terminal methyl group (ω -carbon) of the fatty acid is hydroxylated. This reaction is catalyzed by microsomal cytochrome P450 enzymes of the CYP4A and CYP4F families and is NADPH-dependent.[2]
- Oxidation to Aldehyde: The newly formed ω -hydroxy fatty acid is oxidized to an aldehyde in the cytosol by alcohol dehydrogenases.[3]
- Oxidation to Carboxylic Acid: The ω -aldehyde fatty acid is subsequently oxidized to a dicarboxylic acid by aldehyde dehydrogenases, also in the cytosol.[3]

The resulting product, tetradecanedioic acid, can then be transported into the peroxisome for β -oxidation.





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